molecular formula C5H11Br B145997 1-Bromo-2,2-dimethylpropane CAS No. 630-17-1

1-Bromo-2,2-dimethylpropane

Cat. No. B145997
CAS RN: 630-17-1
M. Wt: 151.04 g/mol
InChI Key: CQWYAXCOVZKLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Bromo-2,2-dimethylpropane involves various strategies. For instance, a stable 1-bromoalumole was synthesized through the reaction of a 1,4-dilithio-1,3-butadiene derivative with AlBr3, indicating the potential for functionalization of alumoles . Another synthesis approach involved the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes to efficiently produce methylenecyclopropyl carboxylates and polysubstituted furans . Additionally, 1-Bromo-2-ethoxycyclopropyllithium, a synthetic equivalent of lithiopropenal, was generated by reacting the ethyl vinyl ether-dibromocarbene adduct with butyllithium, leading to various substituted cyclopropanes and terpenoid structures .

Molecular Structure Analysis

The molecular structure of related brominated compounds can be quite complex. For example, the 1-bromoalumole exists as a dimeric structure in the crystalline state . In another study, the molecular structures of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide and its derivative were determined, revealing hypervalent ion-pairing and suggesting a radical mechanism for the interaction of reagents .

Chemical Reactions Analysis

Chemical reactions involving brominated compounds are diverse. The reaction of 1-bromo-2,2-dichloro(trimethylsilyl)cyclopropane with tetra-n-butylammonium fluoride yielded 1-bromo-2-chlorocyclopropene, which was further used to synthesize 1H-Cyclopropa[b]phenanthrene . The dimer of 3-bromo-6-dimethylamino-1-azafulvene functioned as a formal equivalent of lithiopyrrole-2-carboxaldehyde, leading to substituted pyrrole-2-carboxaldehydes . Additionally, Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives formed cyclopropanes and five-membered heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the presence of a bromine atom can significantly affect the reactivity and stability of the molecule. The dimeric structure of 1-bromoalumole and the hypervalent ion-pairing observed in the molecular structure of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide are examples of how bromine incorporation can alter molecular properties. The reactivity of these compounds with various electrophiles and nucleophiles, as demonstrated in the synthesis of juvenile hormone and jasmonoids , further illustrates the impact of bromine on chemical behavior.

Scientific Research Applications

Synthesis of Spiro Compounds

1-Bromo-2,2-dimethylpropane has been utilized in the synthesis of spiro compounds involving silicon and germanium. For instance, its reaction with silicon or germanium tetrachloride led to the formation of 2,2,6,6-tetramethyl-4-metallaspiro[3.3]heptanes. This reaction demonstrated moderate yields and was significant for exploring the properties of such organometallic compounds (Heisteeg et al., 1986).

Organic Synthesis

In organic synthesis, 1-Bromo-2,2-dimethylpropane played a key role in the synthesis of cyclobutane derivatives. Its reaction with dichlorodicyclopentadienylvanadium(IV) produced 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane. This process was important for understanding the stability and reactivity of such compounds (Seetz et al., 1984).

Microwave-assisted Synthesis

The compound has been utilized in microwave-assisted synthesis processes. Specifically, it was involved in the production of ethynylarylboronates, used for creating boronic acid-based fluorescent sensors for carbohydrates. The use of microwave significantly improved the reaction yield and reduced the time required for synthesis (Zheng et al., 2006).

Alkylation of Phenols

Another application involved its use in the alkylation of phenols. Studies on phase-transfer catalysis for alkylation with 1-bromo-chloropropane highlighted the versatility of this compound in organic synthesis (Reinholz et al., 1990).

Oxidation Studies

1-Bromo-2,2-dimethylpropane was studied in the context of oxidation reactions. Its oxidation in a jet-stirred reactor at various temperatures and pressures provided insights into the kinetics and major reaction paths in such processes (Dagaut & Cathonnet, 1999).

Safety And Hazards

1-Bromo-2,2-dimethylpropane is classified as a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using explosion-proof equipment .

properties

IUPAC Name

1-bromo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWYAXCOVZKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060886
Record name Propane, 1-bromo-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Neopentyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19322
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Bromo-2,2-dimethylpropane

CAS RN

630-17-1
Record name 1-Bromo-2,2-dimethylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-bromo-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1-bromo-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,2-dimethylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,2-dimethylpropane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,2-dimethylpropane
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,2-dimethylpropane
Reactant of Route 4
1-Bromo-2,2-dimethylpropane
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,2-dimethylpropane
Reactant of Route 6
1-Bromo-2,2-dimethylpropane

Citations

For This Compound
93
Citations
GA Crowder, C Harper, MR Jalilian - Journal of Molecular Structure, 1978 - Elsevier
Gates et al. El] reported infrared spectra of l-bromo-2-me~ hylprop~ e, which showed the C-Br stretch bands of the PC and PHt conformers at 649 and 618 cm-‘, respectively. The PC …
Number of citations: 5 www.sciencedirect.com
GA Crowder, WY Lin - Journal of Molecular Structure, 1980 - Elsevier
Infrared and Raman spectra are obtained for 1-chloro-2-methylpropane and 1-chloro-2,2-dimethylpropane. The former compound exists as a mixture of P C and P H ' conformers in the …
Number of citations: 24 www.sciencedirect.com
ERA Oderinde - 1976 - search.proquest.com
The vapour phase bromination of 2-methylpropane,(CH3) 3CH,(1 to 13 molecular proportions of elemental bromine) in the presence of nitrogen as a diluent and at temperatures in the …
Number of citations: 0 search.proquest.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
1-Bromo-2,2-dimethylpropane C5H11Br + C5H12 2,2-Dimethylpropane; Bromoalkanes + Branched alkanes Page 1 Property Type: [EVLM1111] VAPOR-LIQUID EQUILIBRIUM IN …
Number of citations: 0 link.springer.com
JL Reynolds, D Doshi, H Shechter - Journal of the American …, 1987 - ACS Publications
The relative reactivities of organic halides over wide concentration ranges have been determined with limited amounts of lithium, sodium, and potassium in 2-ethoxyethanol (1) at 0 C. …
Number of citations: 7 pubs.acs.org
GA CROWDER, C HARPER, MR JALILIAN - 1978 - pascal-francis.inist.fr
Keyword (fr) COMPOSE ALIPHATIQUE SATURE COMPOSE ORGANIQUE HALOGENE ANALYSE VIBRATIONNELLE SPECTRE IR SPECTRE RAMAN SPECTROMETRIE IR …
Number of citations: 0 pascal-francis.inist.fr
M Nakamura, HP Chang, KC Lin, T Kasai… - The Journal of …, 2019 - ACS Publications
Both single-laser and two-laser experiments were conducted to look into the ion-imaging of Br*( 2 P 1/2 ) and Br( 2 P 3/2 ) photofragmented from 1-bromo-2-methylbutane in the range …
Number of citations: 9 pubs.acs.org
G Cross - 2023 - collected.jcu.edu
Carbocation rearrangements are particularly interesting mechanistic steps in organic reactions. Carbocations form when a carbon atom within a molecule is electron deficient, giving it a …
Number of citations: 0 collected.jcu.edu
G Brunner, L Eberhard, J Oetiker… - The Journal of Organic …, 2008 - ACS Publications
Tertiary Grignard reagents and dibromomethane efficiently cyclopropanate allylic (and certain homoallylic) magnesium and lithium alcoholates at ambient temperature in ether solvents. …
Number of citations: 17 pubs.acs.org
DA Perrey, FM Uckun - Tetrahedron Letters, 2001 - Elsevier
An improved method for the synthesis of S-alkylated cysteine derivatives with branched alkyl chains is reported. These compounds can be obtained in good yield and high purity by …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.